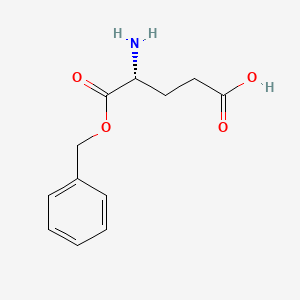

H-D-Glu-OBzl

説明

H-D-Glu-OBzl (CAS: 2578-33-8 or 79338-14-0), chemically designated as (2R)-2-amino-5-oxo-5-(benzyloxy)pentanoic acid, is a protected derivative of D-glutamic acid. It is widely utilized in peptide synthesis as a building block, where the benzyl (Bzl) group protects the carboxylic acid moiety during solid-phase or solution-phase synthesis. The compound has a molecular formula of C₁₂H₁₅NO₄ and a molecular weight of 237.3 g/mol.

Key properties include:

Structure

3D Structure

特性

IUPAC Name |

(4R)-4-amino-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZKKJHBHCZXTQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

H-D-Glu-OBzl belongs to a family of D-glutamic acid derivatives modified with protective groups. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of H-D-Glu Derivatives

*Prices vary by supplier and quantity (e.g., 25g vs. 100g). Data aggregated from .

Table 2: Protective Group Attributes

Key Research Findings

Synthetic Utility :

- The benzyl group in H-D-Glu-OBzl provides robust protection during peptide elongation but requires harsh conditions (e.g., H₂/Pd) for removal, limiting its use in sensitive sequences.

- In contrast, H-D-Glu-OtBu is preferred in Fmoc-based strategies due to its rapid cleavage with trifluoroacetic acid (TFA).

Solubility Trade-offs :

- Hydrochloride salts (e.g., H-D-Glu-OBzl·HCl) enhance aqueous solubility, making them suitable for bioconjugation in polar media.

- Doubly protected derivatives (e.g., H-D-Glu(OBzl)-OBzl·HCl) exhibit poor water solubility but are valuable in multi-step syntheses.

Cost Efficiency: H-D-Glu(OMe)-OH is economical for large-scale production but offers less steric protection compared to bulkier groups like tBu.

Discrepancies and Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。